molecular formula C26H50N4O8 B1471076 trans-tert-Butyl-(3-(aminomethyl)-cyclohexyl)carbamate hemioxalate CAS No. 1452485-95-8

trans-tert-Butyl-(3-(aminomethyl)-cyclohexyl)carbamate hemioxalate

Cat. No. B1471076
CAS RN: 1452485-95-8
M. Wt: 546.7 g/mol
InChI Key: WZWDPUTXBJMCLC-ZPUHPSAWSA-N
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Description

Trans-tert-Butyl-(3-(aminomethyl)-cyclohexyl)carbamate hemioxalate (TBCH) is an organic compound that can be used for a variety of laboratory applications. TBCH is a type of carbamate ester, which is a derivative of an amide. It is a white, odorless solid that is soluble in organic solvents, such as ethanol and methanol. TBCH has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst, and as a substrate in enzymatic reactions. It has also been used in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Synthesis and Stereoisomer Research

An efficient stereoselective synthesis route was developed for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, demonstrating the importance of controlling stereochemistry for the synthesis of complex molecules, such as factor Xa inhibitors (Xin Wang et al., 2017).

Catalytic and Biological Applications

Platinum(IV) carbamate complexes were synthesized and characterized for their potential in cancer therapy, demonstrating the carbamate's role in developing cytotoxic agents against cancer cells. These complexes displayed comparable or slightly better activity than cisplatin against lung cancer A549 cells (Justin J. Wilson & S. Lippard, 2011).

Chiral Separation and Analysis

Enantioseparation of various amino acids and zwitterionic compounds tagged with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) was achieved on cinchona-based chiral stationary phases, emphasizing the carbamate's utility in chiral analysis and separation techniques (Roland Hellinger et al., 2013).

properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-(aminomethyl)cyclohexyl]carbamate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H24N2O2.C2H2O4/c2*1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13;3-1(4)2(5)6/h2*9-10H,4-8,13H2,1-3H3,(H,14,15);(H,3,4)(H,5,6)/t2*9-,10-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWDPUTXBJMCLC-ZPUHPSAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)CN.CC(C)(C)OC(=O)NC1CCCC(C1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)CN.CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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